

Introduction: The Profile of a Versatile Chiral Building Block

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Compound of Interest

Compound Name: (S)-Dimethyl 2-hydroxysuccinate

Cat. No.: B019899

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(S)-Dimethyl 2-hydroxysuccinate, also known by its synonyms Dimethyl L-malate or L-(-)-Malic Acid Dimethyl Ester, is a chiral molecule of significant interest in synthetic organic chemistry and pharmaceutical development.^[1] With the chemical formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol, this compound serves as a valuable starting material and intermediate for the enantioselective synthesis of complex molecules.^[1] Its utility is rooted in the stereospecificity of its hydroxyl and ester functionalities, which allow for predictable and controlled chemical transformations. This guide provides a comprehensive overview of its commercial availability, synthesis considerations, key applications, and the analytical methodologies required to ensure its quality for research and development purposes.

Section 1: Commercial Availability and Procurement

(S)-Dimethyl 2-hydroxysuccinate (CAS No. 617-55-0) is readily available from a variety of chemical suppliers that cater to the research and bulk chemical markets. Procurement for laboratory-scale use is straightforward, while larger quantities for process development or pilot-scale manufacturing may require direct inquiry and are often made to order.

Key Commercial Suppliers

The selection of a supplier is a critical decision that should be based on factors including purity, available documentation (Certificate of Analysis, SDS), cost, and lead time. Below is a summary of prominent suppliers offering this compound.

Supplier	Product Name/Synonym	CAS Number	Typical Purity	Notes
Sigma-Aldrich (Merck)	Dimethyl (S)-(-)-malate	617-55-0	98%	Often available in various quantities for R&D.
ChemScene	(S)-Dimethyl 2-hydroxysuccinate	617-55-0	≥97%	Provides basic physical and chemical properties. [1]
Protheragen	(S)-Dimethyl 2-hydroxysuccinate	617-55-0	Inquiry-based	Caters to pharmaceutical and biotech industries. [2]
Fluorochem	Dimethyl 2-hydroxysuccinate	617-55-0	97%	Intended for laboratory use. [3]

Disclaimer: Availability, purity, and product specifications are subject to change. Researchers should always consult the supplier's official documentation for the most current information.

Procurement Rationale for R&D Professionals

When procuring **(S)-Dimethyl 2-hydroxysuccinate**, the primary consideration is the intended application.

- For early-stage discovery and medicinal chemistry, a purity of $\geq 97\%$ is generally sufficient. The key is confirming the material's identity and stereochemical integrity.
- For later-stage development and GMP applications, sourcing from a supplier that can provide detailed batch records, impurity profiles, and scalability is paramount. The transition from research-grade to bulk material often necessitates re-validation of the supplier and material.

Section 2: Synthesis and Manufacturing Insights

Understanding the synthetic origin of a chemical provides valuable insight into potential impurities and quality considerations. The most common and economically viable route to **(S)-Dimethyl 2-hydroxysuccinate** is the direct esterification of its corresponding chiral precursor, L-Malic acid.

Fischer Esterification: The Primary Synthetic Route

The synthesis is a classic Fischer esterification reaction. L-Malic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H_2SO_4) or hydrochloric acid (HCl). The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the diester product.

Causality of Experimental Choices & Impurity Profile

- Starting Material: The use of L-Malic acid ((S)-enantiomer) is crucial as the esterification does not affect the chiral center, thus preserving the desired (S)-stereochemistry in the final product. The primary source of enantiomeric impurity would be the presence of D-Malic acid in the starting material.
- Acid Catalyst: A strong acid protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- Excess Methanol: Le Châtelier's principle dictates that using one reactant in excess shifts the equilibrium to favor product formation.
- Potential Impurities:
 - Residual L-Malic Acid: Incomplete reaction.
 - (S)-Monomethyl 2-hydroxysuccinate: Partial esterification product.
 - Dimethyl Fumarate/Maleate: Formed via dehydration of the secondary alcohol under harsh acidic/thermal conditions.
 - Residual Methanol and Acid: Carryover from the reaction.

Section 3: Applications in Research and Drug Development

The value of **(S)-Dimethyl 2-hydroxysuccinate** lies in its identity as a chiral pool starting material. The term "chiral pool" refers to the use of inexpensive, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds.

- **Asymmetric Synthesis:** It is employed as a versatile C4 building block. The stereocenter is already defined, which simplifies the synthesis of target molecules with the same stereochemistry. The hydroxyl and two ester groups can be selectively modified or used to direct the formation of new stereocenters.
- **Pharmaceutical Intermediates:** While direct applications in FDA-approved drugs are not as prominent as for other intermediates like dimethyl fumarate (used in treating multiple sclerosis)[4][5][6], its structural motif is relevant. Many biologically active molecules contain hydroxylated or succinate-derived backbones, making this a valuable intermediate for synthesizing novel drug candidates and their analogues. The dimethylamino pharmacophore, for instance, is found in numerous FDA-approved drugs, and derivatives of succinates can serve as precursors to such compounds.[7][8]

Section 4: Analytical and Quality Control

For any research or development work, verifying the identity, purity, and stereochemical integrity of the starting material is a non-negotiable step. A supplier's Certificate of Analysis (CoA) provides a baseline, but independent verification is often warranted.

Standard Analytical Methods

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: Confirms the molecular structure by showing characteristic peaks for the methoxy protons (CH_3), the methylene protons (CH_2), and the methine proton (CH). Integration of these peaks confirms their relative ratios. It is also highly effective for detecting residual solvents like methanol.
 - ^{13}C NMR: Confirms the number of unique carbon atoms in the molecule, including the two distinct carbonyl carbons of the ester groups.

- Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC is an excellent method for determining purity by separating volatile impurities.[9]
- Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for confirming enantiomeric purity (or enantiomeric excess, e.e.). The compound is run on a chiral stationary phase that can separate the (S) and (R) enantiomers, allowing for their quantification.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch for the alcohol and strong C=O stretches for the ester groups.

Experimental Protocol: Purity and Identity Verification by ^1H NMR

This protocol describes a self-validating system for end-users to confirm the identity of commercially supplied **(S)-Dimethyl 2-hydroxysuccinate**.

- Objective: To confirm the chemical structure and assess for the presence of obvious impurities.
- Materials:
 - **(S)-Dimethyl 2-hydroxysuccinate** sample
 - Deuterated Chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
 - NMR tube, pipette, vial
- Procedure:
 1. Accurately weigh approximately 10-20 mg of the **(S)-Dimethyl 2-hydroxysuccinate** sample into a clean, dry vial.
 2. Add approximately 0.6-0.7 mL of CDCl_3 with TMS to the vial.
 3. Agitate the vial gently until the sample is fully dissolved.
 4. Transfer the solution to an NMR tube.

5. Acquire the ^1H NMR spectrum according to the spectrometer's standard operating procedure.

- Data Interpretation (Expected Chemical Shifts):
 - ~4.5 ppm (dd, 1H): Methine proton (-CH(OH)-). The coupling pattern (doublet of doublets) arises from splitting by the two diastereotopic methylene protons.
 - ~3.8 ppm (s, 3H): Methoxy protons (-COOCH₃) adjacent to the chiral center.
 - ~3.7 ppm (s, 3H): Methoxy protons (-COOCH₃) of the other ester group.
 - ~2.8 ppm (m, 2H): Methylene protons (-CH₂-).
 - ~2.5-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). This peak can be broad and its position may vary. Can be confirmed by a D₂O shake experiment.
 - 0.0 ppm (s): TMS internal standard.
- Trustworthiness Check: The integration values of the peaks should correspond to a 1:3:3:2 proton ratio. The presence of significant unexpected peaks may indicate impurities. For example, a sharp singlet around 3.49 ppm could indicate residual methanol.

Conclusion

(S)-Dimethyl 2-hydroxysuccinate is a commercially accessible and highly valuable chiral building block for chemical synthesis. Its procurement from reputable suppliers, coupled with a robust internal quality control process, is essential for ensuring the success of research and development projects. By understanding its synthesis, potential impurities, and the analytical methods needed for its validation, researchers and drug development professionals can confidently utilize this versatile molecule to advance the synthesis of complex, high-value chemical entities.

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